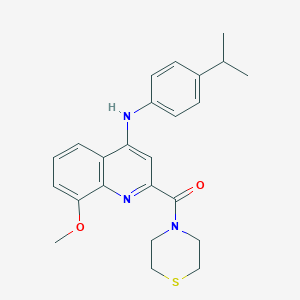

(4-((4-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

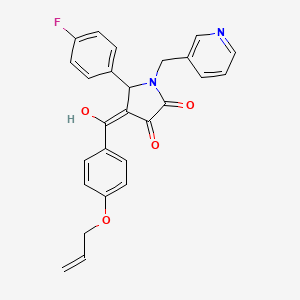

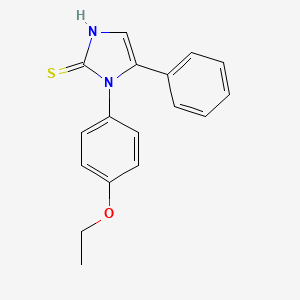

The compound (4-((4-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a complex organic molecule. It contains several functional groups, including an isopropylphenyl group, a quinolin group, a thiomorpholino group, and a methanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, compounds with an isopropylphenyl group can be produced by the alkylation of phenol with propylene .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The isopropylphenyl group would likely contribute to the hydrophobic nature of the compound, while the quinolin and thiomorpholino groups could potentially participate in hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the isopropylphenyl group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopropylphenyl group could contribute to the compound’s lipophilicity .

Scientific Research Applications

Novel Compound Synthesis and Characterization

Recent research has focused on the synthesis and characterization of novel compounds for potential therapeutic and diagnostic applications. For example, a study detailed the synthesis of a new potential PET agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This compound and its precursor were synthesized through a multi-step process, demonstrating the compound's potential as a research tool in neurodegenerative disease studies (Wang et al., 2017).

Applications in Medical Imaging

The synthesized compounds have been explored for their utility in medical imaging, particularly in positron emission tomography (PET) for neurological conditions. The specific synthesis process of the tracer [11C]HG-10-102-01 from its precursor demonstrates the compound's high radiochemical yield and purity, making it a candidate for imaging applications in Parkinson's disease research (Wang et al., 2017).

Potential Antimicrobial and Antitumor Activities

Further studies have examined the synthesis and application of similar compounds for antimicrobial and antitumor activities. For instance, research on thiomorpholine derivatives has shown promising antimicrobial properties, suggesting the potential for developing new therapeutic agents (Kardile & Kalyane, 2010). Additionally, compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have been synthesized and shown distinct inhibition on the proliferation of various cancer cell lines, highlighting their potential in antitumor therapy (Tang & Fu, 2018).

Photophysical Properties for Fluorescence Applications

The compound's derivatives have also been studied for their photophysical properties, with applications in fluorescence-based analyses and labeling. For example, research on 6-methoxy-4-quinolone, an oxidation product related to the compound of interest, has revealed its strong fluorescence in a wide pH range, making it suitable for biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name |

[8-methoxy-4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-16(2)17-7-9-18(10-8-17)25-20-15-21(24(28)27-11-13-30-14-12-27)26-23-19(20)5-4-6-22(23)29-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPFEQFJYQTMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)

![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)